Ethyl 3-[4-(benzyloxy)phenyl]propanoate
Overview
Description
Ethyl 3-[4-(benzyloxy)phenyl]propanoate is an organic compound with the molecular formula C18H20O3. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[4-(benzyloxy)phenyl]propanoate typically involves the esterification of 3-[4-(benzyloxy)phenyl]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[4-(benzyloxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Benzyloxybenzoic acid.
Reduction: 3-[4-(benzyloxy)phenyl]propanol.
Substitution: 4-nitrobenzyloxyphenylpropanoate.
Scientific Research Applications
Ethyl 3-[4-(benzyloxy)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(benzyloxy)phenyl]propanoate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active 3-[4-(benzyloxy)phenyl]propanoic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the benzyloxy group.
Methyl 3-[4-(benzyloxy)phenyl]propanoate: Similar structure but with a methyl ester group instead of ethyl.
3-[4-(benzyloxy)phenyl]propanoic acid: The acid form of the compound.
Uniqueness: this compound is unique due to the presence of both the benzyloxy and ester functional groups, which confer distinct chemical reactivity and biological activity. The benzyloxy group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
Ethyl 3-[4-(benzyloxy)phenyl]propanoate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including data tables and case studies.
This compound is characterized by the presence of an ester functional group and a benzyloxy substituent. These features contribute to its unique reactivity and biological interactions:
- Molecular Formula : C18H22O3
- Molar Mass : Approximately 290.37 g/mol
- Functional Groups : Ester, aromatic ether
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Hydrolysis : The ester group can undergo hydrolysis, releasing the active metabolite 3-[4-(benzyloxy)phenyl]propanoic acid, which may interact with specific enzymes or receptors in biological systems.
- Enzyme Modulation : The benzyloxy group has been shown to influence binding affinities, potentially modulating enzyme activities involved in inflammatory pathways .
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. For example:
- Case Study : A study explored the compound's effects on lipopolysaccharide-induced inflammation in macrophages, showing a significant reduction in TNF-α and IL-6 levels .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate a moderate level of antimicrobial activity, warranting further investigation into its potential as an antibiotic agent .
Research Applications
This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex pharmaceutical compounds. Its applications include:
- Synthesis of Therapeutics : Used as a building block for synthesizing compounds with enhanced biological activity.
- Biochemical Probes : Investigated for its role in studying enzyme kinetics and mechanisms.
Properties
IUPAC Name |
ethyl 3-(4-phenylmethoxyphenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-2-20-18(19)13-10-15-8-11-17(12-9-15)21-14-16-6-4-3-5-7-16/h3-9,11-12H,2,10,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPHVIQILXNGKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340343 | |
Record name | Ethyl 3-[4-(benzyloxy)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186895-45-4 | |
Record name | Ethyl 3-[4-(benzyloxy)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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